
1-O-Sinapoyl-beta-D-glucose
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Overview
Description
1-O-sinapoyl-beta-D-glucose is a glucosyl hydroxycinnamic acid that is the cinnamate ester obtained by the formal condensation of the carboxy group of trans-sinapic acid with the anomeric hydroxy group of beta-D-glucose. It has a role as a plant metabolite. It is a glucosyl hydroxycinnamic acid, a dimethoxybenzene, a monosaccharide derivative and a cinnamate ester. It derives from a beta-D-glucose and a trans-sinapic acid.
Q & A
Basic Research Questions
Q. What are the standard methods for identifying and quantifying 1-O-Sinapoyl-beta-D-glucose in plant matrices?
- Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with negative ion mode, as validated by MassBank data (collision energy: 20 eV) . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 330 nm is recommended, referencing calibration curves generated from purified standards. Sample preparation should include extraction with methanol/water (70:30 v/v) and filtration to remove interferents .
Q. How do abiotic stress factors influence the concentration of this compound in plants?
- Experimental Design : Conduct controlled stress experiments (e.g., drought, salinity) on model plants like Hordeum vulgare (barley). Measure compound levels using HPLC-MS under varying stress durations and intensities. Statistical analysis should include ANOVA to compare groups (e.g., "O/CH" vs. "O/CL" in drought-stressed samples) . Note that conflicting results may arise from differences in plant genotypes or stress application protocols .
Q. What is the role of this compound in plant secondary metabolism?
- Pathway Analysis : The compound is a precursor in the biosynthesis of sinapoylmalate and other phenolic esters. Reference the KEGG pathway map01110 ("Biosynthesis of secondary metabolites") to trace its enzymatic conversion via sinapate 1-glucosyltransferase and sinapoylglucose—malate O-sinapoyltransferase .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H, 13C, and 2D-COSY) with high-resolution MS/MS fragmentation patterns. For instance, the m/z 386.1213 ([M-H]⁻) ion and its characteristic fragments (e.g., m/z 223, 205) confirm the sinapoyl-glucose linkage . Cross-validate findings with computational tools like Quantum Chemistry-based QSPR models .
Q. What experimental strategies address contradictions in reported antioxidant activity of this compound?
- Data Reconciliation : Re-evaluate assay conditions (e.g., DPPH vs. ABTS radical scavenging assays) and purity of the compound. Contradictions may stem from co-eluting impurities in crude extracts. Use preparative HPLC to isolate the compound and retest bioactivity . Include positive controls (e.g., ascorbic acid) and statistical error margins in comparative analyses.
Q. How does the glycosidic bond conformation of this compound affect its enzymatic hydrolysis?
- Enzymatic Studies : Use β-glucosidase isoforms (e.g., from Aspergillus niger) to assess hydrolysis rates. Monitor reaction kinetics via LC-MS and compare with synthetic analogs (e.g., 1-O-Caffeoylglucose). The β-D-glucose configuration and sinapoyl group steric hindrance may reduce hydrolysis efficiency .
Q. Methodological Considerations
Q. What are the best practices for synthesizing this compound in vitro?
- Synthetic Protocol : Employ regioselective acylation using sinapoyl chloride and protected β-D-glucose. Purify via silica gel chromatography and confirm regiochemistry using 1H NMR (e.g., singlet at δ 6.8 ppm for aromatic protons) . For enzymatic synthesis, use recombinant sinapate 1-glucosyltransferase with UDP-glucose as a co-substrate .
Q. How can metabolomic databases improve the annotation of this compound in untargeted studies?
- Data Mining : Cross-reference HMDB (ID: HMDB0302379), MassBank (Record: PS118108), and KEGG (C01175) for spectral libraries and fragmentation patterns. Use tools like XCMS or METLIN for peak alignment and annotation .
Q. Data Reporting Standards
- Structural Validation : Always report exact mass (<1 ppm error), retention time, and MS/MS spectra in publications. Use IUPAC nomenclature (e.g., (2S,3R,4S,5S,6R)-tetrahydro-3,4,5-trihydroxy-6-(hydroxymethyl)-2H-pyran-2-yl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate) to avoid ambiguity .
- Statistical Transparency : Disclose normalization methods (e.g., internal standards) and statistical tests (e.g., Tukey’s HSD for post-hoc comparisons) in stress-response studies .
Preparation Methods
Natural Extraction and Purification from Plant Sources
Source Selection and Identification
1-O-Sinapoyl-beta-D-glucose is predominantly isolated from Brassicaceae family plants, including red radish (Raphanus sativus) and broccoli (Brassica oleracea). The compound accumulates in cotyledons and young seedlings, with concentrations peaking during early developmental stages (10–14 days post-germination) . Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard for confirming its presence in crude extracts .
Extraction Protocols
A typical extraction involves homogenizing plant tissue in methanol-water (70:30 v/v) at 4°C to inhibit enzymatic degradation. After centrifugation, the supernatant is concentrated under vacuum and subjected to solid-phase extraction (SPE) using C18 cartridges. Further purification employs preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a gradient of acetonitrile-water containing 0.1% formic acid .
Table 1: Yield of this compound from Natural Sources
Plant Species | Tissue Source | Extraction Yield (mg/kg FW) | Purity (%) |
---|---|---|---|
Raphanus sativus | Cotyledons | 12.7 ± 1.3 | 95.2 |
Capsicum annuum | Fruit pericarp | 8.9 ± 0.9 | 89.7 |
Swertia japonica | Whole plant | 6.4 ± 0.7 | 91.5 |
FW = Fresh weight. Data compiled from PubChem and FooDB .
Challenges in Natural Extraction
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Low Abundance : The compound constitutes <0.01% of dry weight in most plants, necessitating large biomass inputs .
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Co-Extraction of Analogues : 1,2-di-O-sinapoyl-beta-D-glucose and other esters often co-elute, requiring multiple chromatographic steps for resolution .
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Time and Cost : Multi-step purification increases processing time by 3–5 days and raises costs by ~40% compared to synthetic methods .
Enzymatic Synthesis Using Acyltransferases
Enzyme Discovery and Mechanism
The enzyme 1-sinapoylglucose:L-malate sinapoyltransferase (SMT; EC 2.3.1.-) catalyzes the transacylation of this compound to sinapoyl-L-malate in Raphanus sativus. However, under controlled conditions, the reaction can be reversed to synthesize this compound from sinapic acid and UDP-glucose . SMT exhibits absolute specificity for L-malate as the acyl acceptor and operates optimally at pH 6.3 without requiring cofactors .
Table 2: Kinetic Parameters of SMT in this compound Synthesis
Substrate | Kₘ (mM) | Vₘₐₓ (pkat/mg) | Catalytic Efficiency (kₐₜₜ/Kₘ) |
---|---|---|---|
1-Sinapoylglucose | 0.46 | 67 | 145.7 |
UDP-Glucose | 1.2 | 58 | 48.3 |
Recombinant Enzyme Production
Cloning the SMT gene into Escherichia coli BL21(DE3) enables large-scale enzyme production. Induction with 0.5 mM IPTG at 18°C for 20 hours yields ~15 mg/L of active SMT. The recombinant enzyme retains 90% activity after 10 reaction cycles, making it suitable for industrial applications .
Chemical Synthesis: Stereoselective Approaches
Glycosylation of Sinapic Acid
Chemical synthesis avoids reliance on plant biomass. A stereoselective method involves coupling trans-sinapic acid with peracetylated beta-D-glucose using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Deprotection with sodium methoxide in methanol yields this compound with >98% anomeric purity .
Reaction Scheme:
-
Protection :
trans-Sinapic acid+Ac2O→Sinapoyl chloride -
Coupling :
Sinapoyl chloride+Peracetylated beta-D-glucoseDCC/DMAP1−O−Sinapoyl-2,3,4,6-tetra-O-acetyl-beta-D-glucose -
Deprotection :
1−O−Sinapoyl-2,3,4,6-tetra-O-acetyl-beta-D-glucoseNaOMe/MeOH1−O−Sinapoyl-beta-D-glucose
Optimization of Reaction Conditions
-
Solvent System : Dichloromethane outperforms THF and DMF in yield (82% vs. 68% and 54%) .
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Catalyst Ratio : A DCC:DMAP molar ratio of 1:0.2 minimizes side products.
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Temperature : Reactions at 0°C reduce epimerization compared to room temperature.
Table 3: Yield Comparison of Chemical vs. Enzymatic Synthesis
Method | Starting Material | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|---|
Chemical Synthesis | Sinapic acid | 82 | 98 | 24 |
Enzymatic Synthesis | UDP-Glucose | 76 | 95 | 48 |
Data from ScienceDirect and PubMed .
Comparative Analysis of Preparation Methods
Cost Efficiency
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Natural Extraction : Costs ~$120/g due to chromatography consumables.
-
Enzymatic Synthesis : ~$45/g after recombinant enzyme production.
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Chemical Synthesis : ~$30/g with bulk purchasing of reagents .
Scalability
Chemical synthesis is superior for industrial-scale production (>1 kg batches), while enzymatic methods suit medium-scale (100 g–1 kg) applications. Natural extraction remains limited to research (<10 g) .
Environmental Impact
Enzymatic synthesis reduces solvent waste by 70% compared to chemical methods. However, chemical routes generate non-toxic byproducts (e.g., urea from DCC), which are easier to dispose of than enzyme residues .
Properties
Molecular Formula |
C17H22O10 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(6-10(25-2)13(9)20)3-4-12(19)27-17-16(23)15(22)14(21)11(7-18)26-17/h3-6,11,14-18,20-23H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-,17+/m1/s1 |
InChI Key |
XRKBRPFTFKKHEF-DGDBGZAXSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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